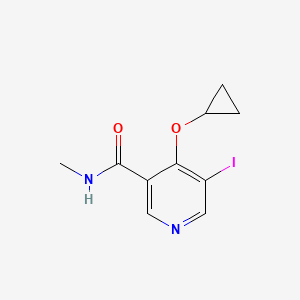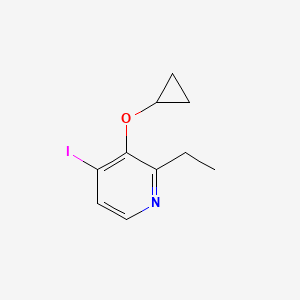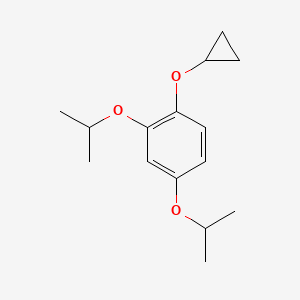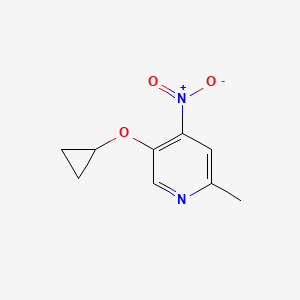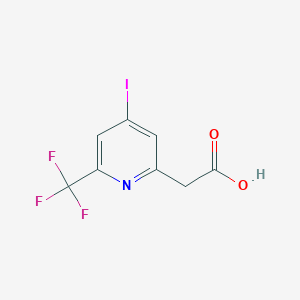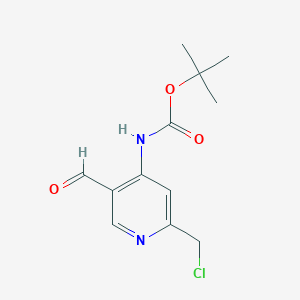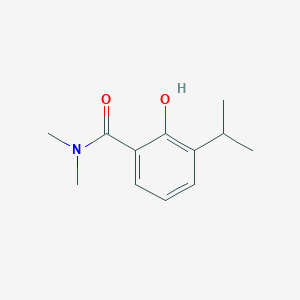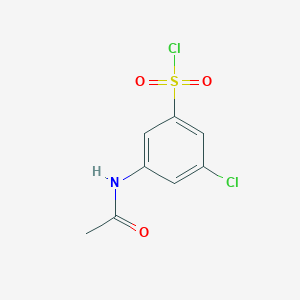
3-(Acetylamino)-5-chlorobenzenesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Acetylamino)-5-chlorobenzenesulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. This compound is characterized by the presence of an acetylamino group, a chlorine atom, and a sulfonyl chloride group attached to a benzene ring. It is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acetylamino)-5-chlorobenzenesulfonyl chloride typically involves the acylation of 3-amino-5-chlorobenzenesulfonyl chloride with acetic anhydride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve heating the mixture to a temperature of around 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher productivity and consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Acetylamino)-5-chlorobenzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Acylation: The acetylamino group can participate in acylation reactions with nucleophiles, forming amides or esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), or thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in the presence of a base (e.g., triethylamine) to neutralize the hydrochloric acid formed.
Hydrolysis: The reaction is usually performed in aqueous medium at room temperature or slightly elevated temperatures.
Acylation: Reagents such as acetic anhydride or acetyl chloride are used, often in the presence of a base like pyridine.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Sulfonic Acid: Formed by hydrolysis of the sulfonyl chloride group.
Wissenschaftliche Forschungsanwendungen
3-(Acetylamino)-5-chlorobenzenesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules, such as the sulfonation of proteins or peptides, which can alter their biological activity and stability.
Medicine: The compound is used in the development of drugs, particularly those targeting enzymes or receptors that interact with sulfonyl chloride groups.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-(Acetylamino)-5-chlorobenzenesulfonyl chloride involves the reactivity of its functional groups. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of covalent bonds with various nucleophilic species. This reactivity is exploited in the modification of biomolecules and the synthesis of complex organic compounds. The acetylamino group can also participate in acylation reactions, further expanding the compound’s utility in chemical synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Acetylamino)-5-chlorobenzenesulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
3-(Acetylamino)-5-chlorobenzenesulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl chloride group.
3-(Acetylamino)-5-chlorobenzenesulfonate esters: Similar structure but with a sulfonate ester group instead of a sulfonyl chloride group.
Uniqueness
3-(Acetylamino)-5-chlorobenzenesulfonyl chloride is unique due to its combination of functional groups, which provides a versatile platform for various chemical reactions. The presence of both an acetylamino group and a sulfonyl chloride group allows for diverse reactivity, making it a valuable intermediate in organic synthesis and a useful tool in scientific research.
Eigenschaften
Molekularformel |
C8H7Cl2NO3S |
|---|---|
Molekulargewicht |
268.12 g/mol |
IUPAC-Name |
3-acetamido-5-chlorobenzenesulfonyl chloride |
InChI |
InChI=1S/C8H7Cl2NO3S/c1-5(12)11-7-2-6(9)3-8(4-7)15(10,13)14/h2-4H,1H3,(H,11,12) |
InChI-Schlüssel |
NVQFWJYWPCIQMW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC(=CC(=C1)Cl)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


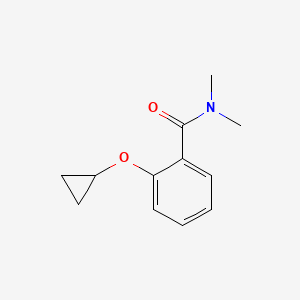

![[2-Methyl-6-(trifluoromethyl)pyridin-4-YL]methylamine](/img/structure/B14838962.png)

